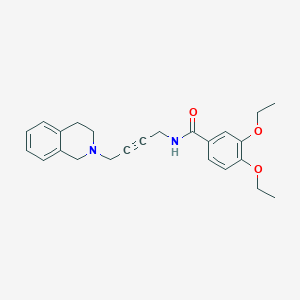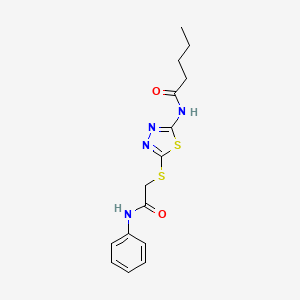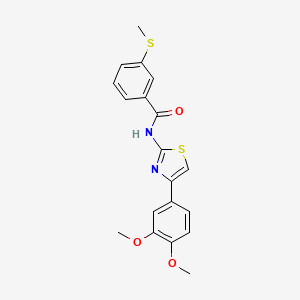
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyl group and a 4-methylbenzyl group attached to an isoquinoline core, making it a molecule of interest for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline skeleton.
Etherification: The 4-methylbenzyl group can be introduced via an etherification reaction. This involves the reaction of the hydroxyl group on the isoquinoline core with 4-methylbenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and 4-methylbenzyl groups, leading to the formation of benzaldehyde and 4-methylbenzaldehyde derivatives.
Reduction: Reduction reactions can target the isoquinoline core, converting it to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.
Major Products
Oxidation: Benzaldehyde and 4-methylbenzaldehyde derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological activities. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore the specific biological effects of this compound and its derivatives.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. Isoquinoline derivatives have been explored as potential drug candidates for the treatment of various diseases, including neurological disorders and cancer.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable starting material for the production of various high-value products.
Mécanisme D'action
The mechanism of action of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways involved in the action of this compound are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylisoquinoline: Lacks the 4-methylbenzyl group, making it less complex.
5-((4-Methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the benzyl group, altering its chemical properties.
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one:
Uniqueness
2-Benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both benzyl and 4-methylbenzyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in synthetic chemistry and pharmacology, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-benzyl-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18-10-12-20(13-11-18)17-27-23-9-5-8-22-21(23)14-15-25(24(22)26)16-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLGCFXNFRARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2831769.png)
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)









![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)

![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)
